DiaMMoniuM EthylenediaMinetetraacetate Monohydrate

Descripción general

Descripción

DiaMMoniuM EthylenediaMinetetraacetate Monohydrate, also known as ethylenediaminetetraacetic acid diammonium salt monohydrate, is a derivative of ethylenediaminetetraacetic acid. This compound is widely recognized for its ability to chelate metal ions, forming stable complexes. It is commonly used in various applications due to its high affinity for binding metal ions such as calcium and iron .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

DiaMMoniuM EthylenediaMinetetraacetate Monohydrate is synthesized by reacting ethylenediaminetetraacetic acid with ammonium hydroxide. The reaction typically occurs in an aqueous medium, where ethylenediaminetetraacetic acid is dissolved and then neutralized with ammonium hydroxide. The resulting solution is then evaporated to obtain the diammonium salt monohydrate .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors, where precise control over temperature, pH, and concentration is maintained to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

DiaMMoniuM EthylenediaMinetetraacetate Monohydrate primarily undergoes chelation reactions, where it forms complexes with metal ions. It can also participate in substitution reactions, where the ammonium ions are replaced by other cations .

Common Reagents and Conditions

The common reagents used in reactions involving this compound include metal salts such as calcium chloride, iron sulfate, and magnesium sulfate. The reactions typically occur in aqueous solutions at neutral to slightly alkaline pH .

Major Products Formed

The major products formed from reactions involving this compound are metal-EDTA complexes. These complexes are highly stable and soluble in water, making them useful in various applications .

Aplicaciones Científicas De Investigación

Industrial Applications

Diammonium EDTA is utilized in various industrial processes due to its ability to sequester metal ions:

- Water Treatment : It is employed in water softening processes to bind calcium and magnesium ions, preventing scale formation in pipes and boilers .

- Textile Industry : In textile processing, it helps maintain color consistency by binding metal ions that could otherwise interfere with dyeing processes .

- Pulp and Paper Production : It inhibits metal ion catalysis during bleaching, enhancing the efficiency of hydrogen peroxide usage in chlorine-free bleaching processes .

Medical Applications

In the medical field, Diammonium EDTA has several critical uses:

- Chelation Therapy : It is used for treating heavy metal poisoning (e.g., lead, mercury) by binding excess metal ions in the body and facilitating their excretion .

- Diagnostic Testing : The compound is utilized in laboratory settings as an anticoagulant for blood samples, preserving cell morphology for accurate analysis .

- Veterinary Medicine : It serves as an anticollagenase agent in veterinary ophthalmology to prevent corneal ulcers in animals .

Laboratory Applications

Diammonium EDTA plays a significant role in various laboratory techniques:

- Molecular Biology : It is commonly used in PCR/qPCR protocols to chelate divalent metal ions that may inhibit enzymatic reactions, thus improving the yield of DNA amplification .

- Biochemical Assays : The compound is employed to deactivate metal-dependent enzymes, allowing for more controlled experimental conditions .

Agricultural Applications

In agriculture, Diammonium EDTA aids in nutrient availability:

- Soil Treatment : It enhances the solubility of essential micronutrients like iron in neutral pH soils, promoting better nutrient uptake by plants .

Case Study 1: Water Treatment Efficacy

A study conducted on water treatment facilities demonstrated that the use of Diammonium EDTA significantly reduced scaling in boilers and pipes by over 30%, showcasing its effectiveness as a water softening agent.

Case Study 2: Chelation Therapy Outcomes

Clinical trials involving patients with lead poisoning showed that administration of Diammonium EDTA resulted in a marked decrease in blood lead levels within days, affirming its role as an effective chelating agent.

Mecanismo De Acción

The mechanism of action of DiaMMoniuM EthylenediaMinetetraacetate Monohydrate involves the formation of stable chelate complexes with metal ions. The compound has multiple binding sites, including nitrogen and oxygen atoms, which coordinate with metal ions to form a stable ring structure. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

Disodium Ethylenediaminetetraacetate Dihydrate: Similar in structure but contains sodium ions instead of ammonium ions.

Tetrasodium Ethylenediaminetetraacetate Tetrahydrate: Contains four sodium ions and is highly soluble in water.

Calcium Disodium Ethylenediaminetetraacetate: Used in chelation therapy for heavy metal poisoning.

Uniqueness

DiaMMoniuM EthylenediaMinetetraacetate Monohydrate is unique due to its ammonium ions, which provide different solubility and reactivity characteristics compared to its sodium counterparts. This makes it particularly useful in applications where ammonium ions are preferred or where sodium ions may interfere with the process .

Actividad Biológica

Diammonium Ethylenediaminetetraacetate Monohydrate (commonly referred to as Diammonium EDTA) is a chelating agent derived from ethylenediaminetetraacetic acid (EDTA). It has gained attention for its diverse biological activities, particularly in biomedical applications, environmental science, and industrial processes. This article explores the biological activity of Diammonium EDTA, presenting relevant data tables, case studies, and detailed research findings.

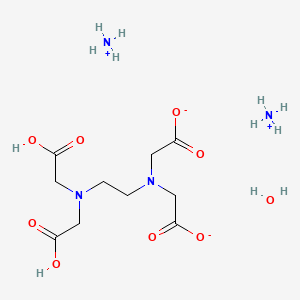

Diammonium EDTA has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 304675-80-7 |

| Molecular Formula | C10H24N4O9 |

| Molecular Weight | 344.321 g/mol |

| IUPAC Name | diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate |

| Solubility | Soluble in water |

Diammonium EDTA functions primarily as a chelating agent, binding metal ions and preventing their participation in biological reactions. This property is particularly useful in:

- Inhibition of Metalloproteins : By sequestering metal ions, Diammonium EDTA inhibits metalloprotein activity, which can be crucial in various enzymatic processes.

- Antimicrobial Activity : The compound has demonstrated effectiveness against certain pathogens by chelating essential metal ions required for bacterial growth.

2. Chelation Therapy

Diammonium EDTA is employed in chelation therapy to treat heavy metal poisoning. Its ability to bind metals like lead and mercury facilitates their excretion from the body. Research indicates that chelation therapy can significantly reduce blood lead levels in affected individuals .

3. Environmental Applications

Diammonium EDTA has been explored for its role in environmental remediation. It can enhance the bioavailability of heavy metals in contaminated soils, allowing for microbial degradation processes to occur more effectively . This property is particularly valuable in bioremediation strategies aimed at cleaning up heavy metal pollution.

Case Study 1: Use in Biomedical Applications

A clinical trial examined the efficacy of EDTA-based treatments for patients with chronic kidney disease. Results showed improved outcomes regarding calcium and phosphorus balance, indicating that chelation therapy could benefit patients by preventing mineral imbalances .

Case Study 2: Antimicrobial Efficacy Against Biofilms

Research focusing on catheter biofilms demonstrated that tEDTA could inhibit struvite crystallization and biofilm formation by chelating calcium and magnesium ions within urine. This finding suggests that similar applications may be viable for Diammonium EDTA in preventing catheter blockages due to biofilm growth .

Propiedades

IUPAC Name |

diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.2H3N.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSUMHYBOYWMTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[NH4+].[NH4+].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593852 | |

| Record name | Ammonium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304675-80-7 | |

| Record name | Ammonium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.